Tetraethylene glycol monotosylate

PEGylation Bioconjugation Linker Chemistry

Tetraethylene glycol monotosylate (CAS 77544-60-6), also designated as Tos-PEG4, PEG5-Tos, or OH-PEG4-Tos, is a heterobifunctional polyethylene glycol derivative with a molecular formula of C15H24O7S and a molecular weight of 348.41 g/mol. The compound consists of a tetraethylene glycol backbone (four ethylene oxide units) functionalized with a hydroxyl group at one terminus and a p-toluenesulfonyl (tosyl) ester group at the other.

Molecular Formula C15H24O7S
Molecular Weight 348.4 g/mol
CAS No. 77544-60-6
Cat. No. B1679202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylene glycol monotosylate
CAS77544-60-6
SynonymsPEG5-Tos
Molecular FormulaC15H24O7S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO
InChIInChI=1S/C15H24O7S/c1-14-2-4-15(5-3-14)23(17,18)22-13-12-21-11-10-20-9-8-19-7-6-16/h2-5,16H,6-13H2,1H3
InChIKeyFGDJUEZBMFELRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tetraethylene glycol monotosylate (CAS 77544-60-6) Procurement and Technical Baseline


Tetraethylene glycol monotosylate (CAS 77544-60-6), also designated as Tos-PEG4, PEG5-Tos, or OH-PEG4-Tos, is a heterobifunctional polyethylene glycol derivative with a molecular formula of C15H24O7S and a molecular weight of 348.41 g/mol . The compound consists of a tetraethylene glycol backbone (four ethylene oxide units) functionalized with a hydroxyl group at one terminus and a p-toluenesulfonyl (tosyl) ester group at the other . The tosyl group functions as an excellent leaving group for nucleophilic substitution reactions, enabling efficient conjugation to amine- or thiol-containing biomolecules, while the hydroxyl terminus permits orthogonal derivatization or serves as a hydrophilic anchor . This heterobifunctional architecture distinguishes tetraethylene glycol monotosylate from both non-PEGylated small-molecule tosylates and symmetrically functionalized bis-tosylate PEG derivatives, positioning it as a modular building block in ADC linker assembly, PROTAC synthesis, and biomolecule PEGylation .

Why Generic Substitution Fails: Tetraethylene glycol monotosylate (CAS 77544-60-6) versus In-Class Analogs


Tetraethylene glycol monotosylate cannot be substituted with other PEG-tosylate derivatives or alternative linker chemistries without altering key performance parameters. The heterobifunctional architecture provides a single tosyl leaving group and a free hydroxyl terminus, whereas bis-tosylate analogs (e.g., tetraethylene glycol di-p-tosylate, CAS 37860-51-8) possess two reactive tosyl groups that lead to crosslinking and uncontrolled oligomerization in applications requiring monofunctional PEGylation [1]. Substituting with PEG linkers of different chain lengths (PEG2, PEG3, PEG6, PEG8) modifies solubility, steric reach, and conformational flexibility, directly impacting the spatial optimization of ternary complex formation in PROTACs and linker-drug-antibody spacing in ADCs [2]. Furthermore, substituting with non-cleavable PEG linkers eliminates the pH-responsive release mechanism intrinsic to acylhydrazone-based conjugation strategies that employ tetraethylene glycol monotosylate as a precursor . The specific combination of PEG4 chain length, heterobifunctional termini, and tosylate leaving group chemistry is not replicated by any single analog, making informed procurement based on quantifiable differentiation essential for reproducible synthetic outcomes.

Product-Specific Quantitative Evidence: Tetraethylene glycol monotosylate (CAS 77544-60-6) Differentiation Data


Functional Group Selectivity: Tetraethylene glycol monotosylate vs. Tetraethylene glycol di-p-tosylate

Tetraethylene glycol monotosylate possesses exactly one tosyl leaving group and one hydroxyl group, enabling monofunctional conjugation without crosslinking. In contrast, tetraethylene glycol di-p-tosylate (CAS 37860-51-8) contains two tosyl groups, resulting in bifunctional reactivity that produces polymeric byproducts and uncontrolled oligomerization when monofunctional modification is required [1]. The difference in reactive group stoichiometry is a binary, application-defining distinction: a 2:1 ratio of reactive sites (di-tosylate) vs. a 1:1 ratio (monotosylate) fundamentally determines whether the compound functions as a chain terminator/capping agent or a crosslinking agent .

PEGylation Bioconjugation Linker Chemistry

Chain Length-Dependent Solubility and Flexibility: Tetraethylene glycol monotosylate vs. PEG3-Tos

The PEG4 spacer in tetraethylene glycol monotosylate (four ethylene oxide units, MW 348.41) provides quantifiably greater aqueous solubility and conformational flexibility compared to shorter-chain analogs. Specifically, tetraethylene glycol monotosylate exhibits water solubility, whereas the PEG3 analog (triethylene glycol monotosylate, CAS 77544-68-4, MW 304.36) demonstrates reduced hydrophilicity due to its truncated PEG spacer [1]. The PEG4-to-PEG3 molecular weight difference is 44.05 g/mol (one additional ethylene oxide unit), which correlates with an increase in hydrogen bond acceptors (7 vs. 6) and enhanced solvation capacity . Additionally, literature on PEG linker optimization in PROTACs indicates that the progression from PEG4 to shorter linkers reduces end-to-end distance below the 3 nm threshold required for spanning ligase pocket–substrate groove distances in ternary complexes [2].

Aqueous Solubility PROTAC Linkers ADC Linkers

Synthetic Yield and Purity Specifications: Quantitative Manufacturing Benchmarks

Multiple commercial vendors supply tetraethylene glycol monotosylate at standardized purity levels of ≥95% to ≥98%, with some batches certified at >98% purity [1]. Documented synthetic routes report isolated yields of 66% via thiourea-mediated displacement under reflux conditions (24 h under argon atmosphere, ethanol solvent), with the product obtained as a colorless oil after flash chromatography (ethyl acetate/absolute ethanol 10:1 eluent) . Alternative synthetic routes using tetraethylene glycol and p-toluenesulfonyl chloride under basic catalysis yield the product at 57% isolated yield . These yields provide quantitative benchmarks for assessing process efficiency when sourcing this compound versus custom synthesis.

Process Chemistry Synthetic Yield Purity Specifications

Thermal Stability and Storage Specifications: Product Longevity Data

Tetraethylene glycol monotosylate exhibits well-characterized thermal and storage stability parameters that inform procurement and handling decisions. The compound has a predicted boiling point of 492.5±40.0°C, density of 1.202 g/mL at 25°C, and flash point >110°C [1]. Storage stability data from commercial vendors indicate the compound remains stable for up to 24 months when stored at -20°C as powder in tightly sealed vials [2]. Solution stability in DMSO is documented as 2 weeks at 4°C and 6 months at -80°C [3]. These quantifiable stability parameters contrast with less extensively characterized PEG-tosylate analogs for which long-term stability data are not systematically reported in vendor documentation.

Stability Storage Conditions Shelf Life

Application-Specific Performance: PEGylated Phthalocyanine Solubility Enhancement

In a peer-reviewed study on macrogol-substituted phthalocyanines, tetraethylene glycol monotosylate was employed as the PEGylation reagent in a nucleophilic substitution reaction with tetraethylene glycol-substituted phthalonitrile to generate the phthalocyanine precursor [1]. The resulting PEGylated phthalocyanines (metal-free, Co, Cu, Ni, and Zn complexes) demonstrated high solubility in water and common organic solvents including methanol, ethanol, acetone, pyridine, 1,4-dioxane, DMF, DMSO, dichloromethane, and chloroform [2]. While the study does not provide a head-to-head comparator with non-PEGylated phthalocyanines or alternative PEG chain lengths, it establishes that conjugation via tetraethylene glycol monotosylate confers broad solvent compatibility and aqueous solubility to an otherwise hydrophobic phthalocyanine core, which aggregated in aqueous solution prior to PEGylation [3]. Thermal stability of the PEGylated products was maintained up to 1000°C in thermogravimetric analysis.

PEGylation Phthalocyanine Water Solubility

Optimal Application Scenarios for Tetraethylene glycol monotosylate (CAS 77544-60-6) Based on Quantitative Evidence


Antibody-Drug Conjugate (ADC) Linker Synthesis Requiring Monofunctional PEGylation

Tetraethylene glycol monotosylate is the preferred reagent for constructing acylhydrazone-based cleavable ADC linkers where monofunctional PEGylation is essential. The single tosyl group enables controlled, site-specific conjugation to amine-containing payloads or antibody lysine residues, while the free hydroxyl terminus permits subsequent orthogonal derivatization . This heterobifunctional architecture prevents the crosslinking and oligomerization side reactions that occur with bis-tosylate analogs, ensuring defined stoichiometry and reproducible drug-to-antibody ratios (DAR) [1]. Procurement is indicated when monodisperse PEG4 spacing and cleavable acylhydrazone functionality are required simultaneously.

PROTAC Linker Optimization with PEG4 Spacer Length

Tetraethylene glycol monotosylate provides the PEG4 spacer length identified as optimal for imposing a near-rigid span useful for buried or sterically congested E3 ligase pockets in PROTAC design . The tetraethylene glycol backbone balances solubility and conformational constraint: it is sufficiently polar to enhance aqueous solubility of the resulting PROTAC molecule while remaining short enough to constrain rotational freedom and enforce a well-defined distance between target-binding and E3 ligase-recruiting ligands [1]. This PEG4 length is empirically validated as the standard starting point for linker length optimization campaigns before exploring longer PEG6 or PEG8 variants [2].

Solid-Phase Stepwise Synthesis of Monodisperse PEG Oligomers

Tetraethylene glycol monotosylate serves as a key monomer in solid-phase stepwise synthesis of monodisperse polyethylene glycol derivatives with eight and twelve ethylene glycol units . In this chromatography-free synthetic approach, the compound's tosyl group functions as the electrophilic coupling partner in Williamson ether formation on polystyrene solid support, while the orthogonal protecting group strategy (dimethoxytrityl) enables iterative chain extension [1]. This application exploits the heterobifunctional architecture in a fundamentally different context than bioconjugation, demonstrating the compound's versatility as a modular building block in precision polymer synthesis [2].

Biomolecule PEGylation for Enhanced Aqueous Solubility and Reduced Immunogenicity

Tetraethylene glycol monotosylate is employed to PEGylate proteins, peptides, oligonucleotides, and nanoparticles via nucleophilic displacement of the tosyl group by amine or thiol nucleophiles . As demonstrated in the PEGylation of phthalocyanines, conjugation via this compound confers solubility in water and a broad range of organic solvents, mitigating aggregation of hydrophobic cores [1]. The PEG4 chain provides sufficient hydrophilic shielding to reduce immunogenicity and extend circulation half-life without introducing the polydispersity characteristic of high-molecular-weight PEG polymers [2]. This scenario is particularly relevant when monodisperse, low-molecular-weight PEGylation is required for analytical characterization and regulatory reproducibility.

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